
2,4-Dibromo-3,6-difluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-3,6-difluorobenzoic acid is an organic compound with the molecular formula C7H2Br2F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by bromine atoms, and the hydrogen atoms at positions 3 and 6 are replaced by fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,6-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method is the bromination of 3,6-difluorobenzoic acid using bromine in the presence of a catalyst. The reaction conditions usually involve:
Solvent: Acetic acid or dichloromethane
Temperature: Room temperature to 50°C
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-3,6-difluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form various derivatives, such as 2,4-dibromo-3,6-difluorobenzyl alcohol.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium tert-butoxide, or lithium aluminum hydride
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Oxidation: Potassium permanganate or chromium trioxide
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4-Dibromo-3,6-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-3,6-difluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Difluorobenzoic acid
- 2,6-Difluorobenzoic acid
- 3,4-Dibromobenzoic acid
- 3,5-Dibromobenzoic acid
Uniqueness
2,4-Dibromo-3,6-difluorobenzoic acid is unique due to the specific arrangement of bromine and fluorine atoms on the benzoic acid ring. This unique structure imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H2Br2F2O2 |
|---|---|
Peso molecular |
315.89 g/mol |
Nombre IUPAC |
2,4-dibromo-3,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H2Br2F2O2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1H,(H,12,13) |
Clave InChI |
NWYHWZSLBBJJMR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)Br)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


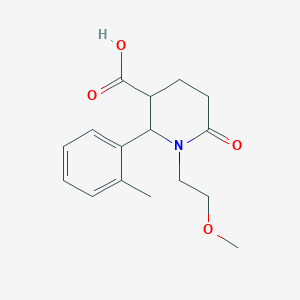

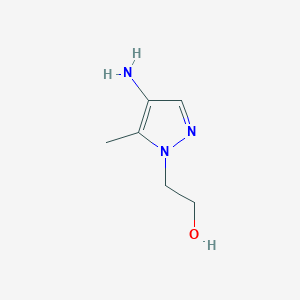

![4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)
![3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13085574.png)

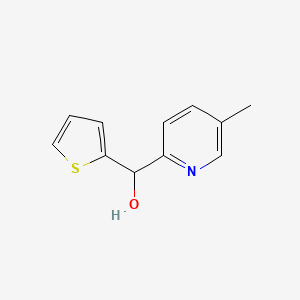
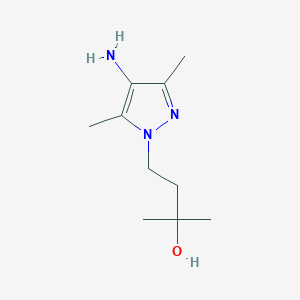



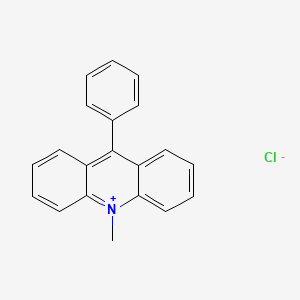
![2-O-tert-butyl 3-O-ethyl (3S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13085625.png)
